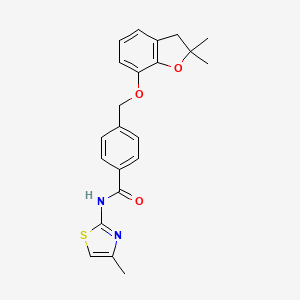

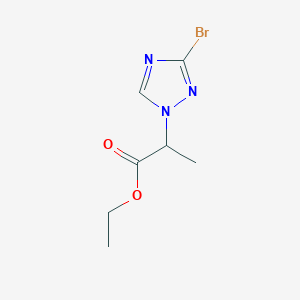

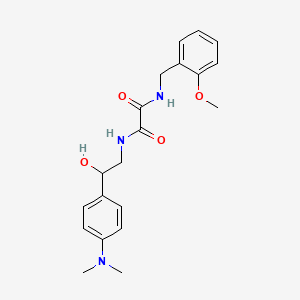

![molecular formula C18H25NO2 B2531818 4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one CAS No. 846590-31-6](/img/structure/B2531818.png)

4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one" is not directly mentioned in the provided papers. However, related compounds with dipropylamino groups and dimethyl substitutions have been studied for various applications, including as reagents in liquid chromatography and as potential dopaminergic agents. For instance, compounds with dipropylamino groups have been synthesized and tested for their ability to stimulate dopamine receptors, indicating a potential for neurological applications . Additionally, dimethyl substitutions are common in the synthesis of compounds for chromatographic analysis .

Synthesis Analysis

The synthesis of related compounds involves the reaction of specific reagents under controlled conditions to introduce the desired functional groups. For example, the synthesis of a dimethyl derivative for chromatographic analysis of amino acids was optimized by varying temperature and reagent concentrations . Similarly, the synthesis of monophenolic 2-(dipropylamino)indans involved specific steps to introduce the dipropylamino group and test for central dopamine-receptor stimulating activity .

Molecular Structure Analysis

The molecular structure of compounds with dipropylamino and dimethyl groups can significantly influence their properties and applications. For instance, the steric hindrance caused by phenyl rings in triarylamine derivatives can prevent undesirable stacking interactions, which is beneficial for fluorescence efficiency . The position of functional groups, such as hydroxyl groups, can also be crucial for biological activity, as seen in the dopamine-receptor agonists .

Chemical Reactions Analysis

Chemical reactions involving these compounds are typically designed to yield stable adducts suitable for further analysis. For example, the reaction of a dimethyl derivative with amino acids results in stable adducts that can be chromatographed and detected under specific conditions . The reactivity and stability of these adducts are essential for their use in analytical methods.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with dipropylamino and dimethyl groups can vary based on their structure and the environment. Solvatochromic behavior, where a compound's emission wavelength shifts with solvent polarity, is one such property that has been studied in triarylamine derivatives . Additionally, the aggregation-induced enhanced emission (AIEE) is a phenomenon observed in some compounds, where the emission intensity increases with the proportion of water in a solvent mixture . These properties are important for applications in fluorescence-based assays and sensors.

Applications De Recherche Scientifique

Fluorescence Enhancement and Optical Properties

- Studies on compounds similar to 4-[(Dipropylamino)methyl]-5,7-dimethylchromen-2-one have focused on their fluorescence enhancement properties and optical applications. For example, the fluorescence enhancement of trans-4-aminostilbene by N-phenyl substitutions, known as the "amino conjugation effect," suggests significant potential in developing fluorescent markers and sensors (Yang, Chiou, & Liau, 2002).

Cytotoxicity and Anticancer Applications

- Research on 2-arylazolylchromones and 2-triazolylchromones, which share the chromone core structure with the compound , has investigated their cytotoxic effects against human oral squamous cell carcinoma cell lines. This indicates potential for anticancer drug development (Nagai et al., 2019).

Nonlinear Optical (NLO) Switching

- Compounds featuring similar N,N-diphenylamino groups have been explored for their nonlinear optical properties and potential as optical switches, indicating the relevance of structural analogs in materials science for photonic applications (Nisic et al., 2015).

Hybrid Organic-Inorganic Films

- The role of similar compounds in enhancing the nonlinear optical response of hybrid organic-inorganic films highlights their importance in the development of advanced materials for optical and electronic applications (Chen et al., 2008).

Green Fluorescent Protein (GFP) Analog Studies

- Research on GFP chromophore analogs with related structural features provides insights into the excited-state relaxation dynamics and potential applications in bioimaging and molecular probes (Rafiq et al., 2011).

Propriétés

IUPAC Name |

4-[(dipropylamino)methyl]-5,7-dimethylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-5-7-19(8-6-2)12-15-11-17(20)21-16-10-13(3)9-14(4)18(15)16/h9-11H,5-8,12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPOYWUBSDJDMFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)CC1=CC(=O)OC2=CC(=CC(=C12)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

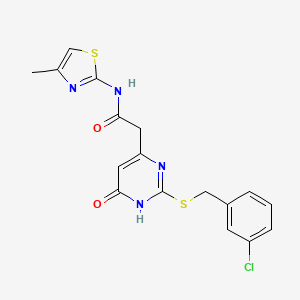

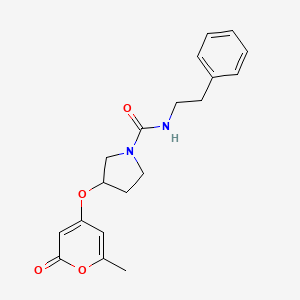

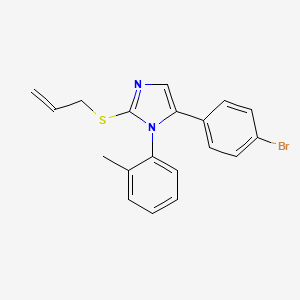

![N-(2-methoxy-5-methylphenyl)-2-(1-oxo-4-thiomorpholino-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2531747.png)

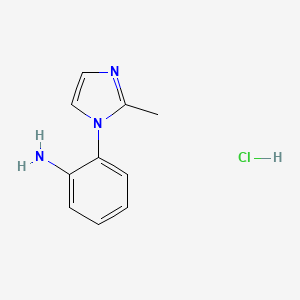

![5-((4-bromobenzyl)thio)-7-butyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2531749.png)